molecular formula C16H14ClNO7S B4722358 methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate

methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate

Cat. No. B4722358
M. Wt: 399.8 g/mol
InChI Key: QDXWGXGBZRTXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate, also known as MBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBCA is a synthetic compound that belongs to the family of sulfonamides and is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in key cellular processes. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to have a range of biochemical and physiological effects. Studies have shown that methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate can induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has also been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate in lab experiments is its potent biological activity. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to have activity against a wide range of cell lines and has shown promising results in animal models. However, one of the limitations of using methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate is its potential toxicity. Studies have shown that methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate can be toxic to normal cells at high concentrations, and care should be taken when using this compound in lab experiments.

Future Directions

There are many future directions for research on methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate. One area of interest is the development of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate derivatives with improved potency and selectivity. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate, including its absorption, distribution, metabolism, and excretion in the body. Finally, the potential use of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate in combination with other anti-cancer or anti-inflammatory agents should be explored.

Scientific Research Applications

Methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been extensively studied for its potential applications in various fields. One of the most promising applications of methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate is in the field of cancer research. Studies have shown that methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has potent anti-cancer activity against a wide range of cancer cell lines. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a key factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

methyl 2-[4-(1,3-benzodioxol-5-ylsulfamoyl)-2-chlorophenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO7S/c1-22-16(19)8-23-13-5-3-11(7-12(13)17)26(20,21)18-10-2-4-14-15(6-10)25-9-24-14/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXWGXGBZRTXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate
Reactant of Route 2
Reactant of Route 2
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate
Reactant of Route 3
Reactant of Route 3
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate
Reactant of Route 4
Reactant of Route 4
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate
Reactant of Route 5
Reactant of Route 5
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate
Reactant of Route 6
Reactant of Route 6
methyl {4-[(1,3-benzodioxol-5-ylamino)sulfonyl]-2-chlorophenoxy}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.